9,9-Dimethyl-9H-xanthen-4-amine
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Overview
Description
9,9-Dimethyl-9H-xanthen-4-amine is a chemical compound with the molecular formula C15H15NO. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-xanthen-4-amine typically involves the reaction of xanthone derivatives with appropriate amine sources. One common method includes the use of Friedel-Crafts alkylation followed by amination. The reaction conditions often involve the use of catalysts such as zinc chloride or aluminum chloride, and solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
9,9-Dimethyl-9H-xanthen-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-xanthen-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Xanthone: The parent compound of 9,9-Dimethyl-9H-xanthen-4-amine, known for its diverse biological activities.
9,9-Dimethylxanthene: A structurally similar compound with different functional groups.
4-Aminoxanthone: Another derivative of xanthene with an amine group at the 4th position.
Uniqueness: this compound is unique due to the presence of both methyl groups at the 9th position and an amine group at the 4th position, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
919991-64-3 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
9,9-dimethylxanthen-4-amine |
InChI |
InChI=1S/C15H15NO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,16H2,1-2H3 |
InChI Key |
RZNOQAYGVFPBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)N)OC3=CC=CC=C31)C |
Origin of Product |
United States |
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